Cas no 816-19-3 (methyl 2-ethylhexanoate)

methyl 2-ethylhexanoate structure
methyl 2-ethylhexanoate structure
Product Name:methyl 2-ethylhexanoate
Número CAS:816-19-3
MF:C9H18O2
Megavatios:158.238023281097
MDL:MFCD00043849
CID:727614
PubChem ID:102491
Update Time:2025-09-27

methyl 2-ethylhexanoate Propiedades químicas y físicas

Nombre e identificación

    • Hexanoic acid,2-ethyl-, methyl ester
    • METHYL 2 ETHYL HEXANOATE
    • methyl 2-ethylhexanoate
    • 2-Ethyl-methyl ester hexanoic acid
    • 2-Ethylhexanoic acid methyl ester
    • MDL: MFCD00043849
    • Renchi: 1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3
    • Clave inchi: KICUISADAVMYCJ-UHFFFAOYSA-N
    • Sonrisas: O=C(C(CCCC)CC)OC

methyl 2-ethylhexanoate PrecioMás >>

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methyl 2-ethylhexanoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diethyl ether ,  Triethylborane Catalysts: 3H-Dinaphtho[2,1-c:1′,2′-e]stannepin, 4-(1,1-dimethylethyl)-4,5-dihydro-, (11bS)… Solvents: Diethyl ether ,  Hexane ;  24 h, 21 °C
Referencia
Enantioselective hydrogen transfer reactions from chiral binaphthyl variants of tin hydrides to prochiral radicals
Blumenstein, Michael; et al, Tetrahedron: Asymmetry, 2003, 14(19), 3069-3077

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium bromide ,  Tempo Solvents: Methanol ;  48 h, 60 °C
Referencia
Efficient and simple approaches towards direct oxidative esterification of alcohols
Ray, Ritwika; et al, Chemistry - A European Journal, 2014, 20(47), 15618-15624

Métodos de producción 3

Condiciones de reacción
Referencia
A novel derivatization procedure for the determination of traces of polar organic compounds in water using static headspace gas chromatography
Neu, H. J.; et al, Fresenius' Journal of Analytical Chemistry, 1991, 340(2), 65-70

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Benzoic acid ,  4H-1,2,4-Triazolium, 3-phenyl-1-(2,4,6-trichlorophenyl)-4-(2,4,6-trimethylphenyl… Solvents: Tetrahydrofuran ;  6 h, rt
Referencia
N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading
Harnying, Wacharee ; et al, Angewandte Chemie, 2021, 60(36), 19631-19636

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ,  1,4-Bis(diphenylphosphino)butane Catalysts: Palladium(1+), aquahydrobis(tricyclohexylphosphine)-, (SP-4-1)-, tetrafluorobora… Solvents: Tetrahydrofuran
Referencia
Use of a cationic hydridoaquopalladium(II) complex as a catalyst for olefin hydroesterification
Huh, Keun Tae; et al, Bulletin of the Korean Chemical Society, 1994, 15(4), 304-6

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  10 h, 80 - 85 °C
Referencia
A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids
Rekha, Vamsi V.; et al, Organic Process Research & Development, 2009, 13(4), 769-773

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Production of 5,8-diethyl-7-hydroxy-6-dodecanone oxime
Olszanowski, Andrzej; et al, Przemysl Chemiczny, 1981, 60(11-12), 537-8

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: 2-(Methylamino)ethanol ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Acetone ;  24 h, 25 °C
Referencia
Iridium-catalyzed oxidative methyl esterification of primary alcohols and diols with methanol
Yamamoto, Nobuyuki; et al, Journal of Organic Chemistry, 2011, 76(8), 2937-2941

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: 1,2-Dichloroethane ;  10 min, 10 °C
Referencia
Mild method for conversion of N-alkoxyamides to esters using N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Bhalerao, Sushant ; et al, Tetrahedron Letters, 2023, 123,

Métodos de producción 10

Condiciones de reacción
Referencia
Process for the manufacture of carboxylic acid methyl esters
, European Patent Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Palladium chloride ,  Bis(2-methoxyphenyl)phenylphosphine Solvents: 1,4-Dioxane ;  48 h, 4 MPa, 100 °C
Referencia
The Pd-catalysed hydromethoxycarbonylation of aliphatic internal alkenes with minimal double bond isomerisation
Bredenkamp, Tyler ; et al, Catalysis Communications, 2017, 96, 74-78

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Palladium chloride ,  Bis(2-methoxyphenyl)phenylphosphine Solvents: 1,4-Dioxane ;  48 h, 4 MPa, 100 °C
Referencia
The Pd-catalysed hydromethoxycarbonylation of aliphatic internal alkenes with minimal double bond isomerisation
Bredenkamp, Tyler ; et al, Catalysis Communications, 2017, 96, 74-78

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Acetone
Referencia
Photoassisted methoxycarbonylation of straight-chain terminal olefins under ambient conditions
Gao, Da Bin; et al, Chinese Chemical Letters, 1998, 9(5), 423-425

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium chloride Catalysts: Palladium chloride Solvents: Methanol
Referencia
Electrode-mediated catalytic carbonylation of olefins
Wayner, D. D. M.; et al, Journal of Molecular Catalysis, 1988, 48(1), 15-19

methyl 2-ethylhexanoate Raw materials

methyl 2-ethylhexanoate Preparation Products

methyl 2-ethylhexanoate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:816-19-3)methyl 2-ethylhexanoate
Número de pedido:A1179162
Estado del inventario:in Stock
Cantidad:1.0g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 01:41
Precio ($):251.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:816-19-3)methyl 2-ethylhexanoate
A1179162
Pureza:99%
Cantidad:1.0g
Precio ($):251.0